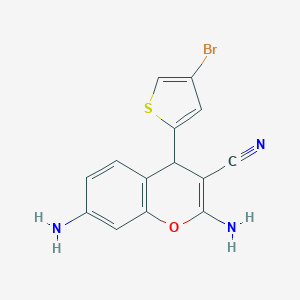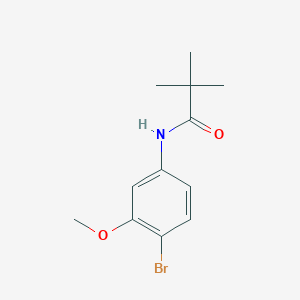
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile, also known as BR-DIM-1, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. This compound belongs to the family of chromene derivatives, which have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile exerts its anticancer activity by targeting multiple signaling pathways involved in cancer progression. It activates the p53 pathway, which is a tumor suppressor protein that regulates cell cycle arrest and apoptosis. It also inhibits the NF-κB pathway, which is a transcription factor that promotes inflammation and cell survival. Additionally, 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been shown to have minimal toxicity to normal cells, indicating its selectivity towards cancer cells. It has also been reported to have anti-inflammatory and antioxidant properties. Furthermore, 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its high potency and selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile in vivo.
Orientations Futures
There are several future directions for the research on 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile. One of the areas of interest is to investigate the synergistic effects of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile as a therapeutic agent for other diseases, such as inflammation and microbial infections. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(4-bromo-2-thienyl)-3-cyano-4H-chromene with hydrazine hydrate in the presence of ethanol and acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to yield the final product. The yield of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile obtained by this method is around 70%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. The mechanism of action of 2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Nom du produit |
2,7-diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile |
|---|---|
Formule moléculaire |
C14H10BrN3OS |
Poids moléculaire |
348.22 g/mol |
Nom IUPAC |
2,7-diamino-4-(4-bromothiophen-2-yl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C14H10BrN3OS/c15-7-3-12(20-6-7)13-9-2-1-8(17)4-11(9)19-14(18)10(13)5-16/h1-4,6,13H,17-18H2 |
Clé InChI |
ZZAJVZYTQGIFTB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N |
SMILES canonique |
C1=CC2=C(C=C1N)OC(=C(C2C3=CC(=CS3)Br)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)



![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)


![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)